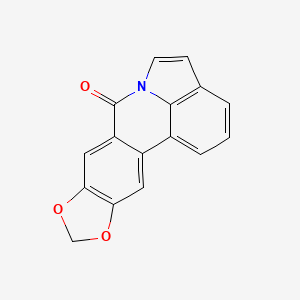
Hippadine
説明
Hippadine is a compound extracted from Crinum jagus, a plant that has been widely used traditionally for the treatment of ailments such as asthma, malaria, depression, convulsions, and cancer . It is a lycorine-type alkaloid of the Amaryllidaceae family . The molecular formula of Hippadine is C16H9NO3 .
Synthesis Analysis
The synthesis of Hippadine has been achieved through various methods. One approach involves the use of an intramolecular de Mayo photocyclization . Another method involves the formation of the characteristic C-ring by the use of palladium coupling . These methods avoid the use of heavy metals or expensive catalysts and allow for the synthesis of several derivatives depending on the starting materials utilized .Molecular Structure Analysis
Hippadine has a complex molecular structure with an interesting pentacyclic skeleton, specifically the aromatic pyrrolophenanthridinone core . The molecular weight of Hippadine is approximately 263.248 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Hippadine are complex and involve multiple steps. For instance, the intramolecular de Mayo photocyclization is a key step in one of the synthetic schemes . More detailed information about the chemical reactions involved in the synthesis of Hippadine can be found in the referenced papers .Physical And Chemical Properties Analysis
Hippadine has a molecular formula of C16H9NO3 and an average mass of 263.248 Da . More detailed information about the physical and chemical properties of Hippadine may be found in the referenced sources .科学的研究の応用
Effects on Testicular Function
- Hippadine, an alkaloid from the Amaryllidaceae family, has been observed to cause reversible inhibition of fertility in male rats. This is indicated by a decrease in testicular weight and DNA content, alongside an increase in protein concentration. This suggests a decline in the proportion of freshly divided cells, while the weights of accessory sex organs suggest continued androgen production (Chattopadhyay et al., 1983).
Cardiovascular Effects
- Hippadine's effect on blood pressure (BP) and heart rate (HR) in spontaneously hypertensive Wistar rats (SHR) was studied. It was found that Hippadine decreases BP and HR in SHRs, potentially through α1 and β1 adrenoceptor inhibition (Mugabo et al., 2014).
- In isolated perfused rat hearts, Hippadine showed a negative chronotropic and inotropic effect. Significant decreases in coronary flow, aortic output, cardiac output, systolic pressure, and heart rate were observed (Mugabo et al., 2012).
Chemical Synthesis and Structural Analysis
- A comparative study on the synthesis of Hippadine through different chemical reactions such as Kumada, Negishi, Stille, and Suzuki-Miyaura reactions provides insights into its structural formation and potential for chemical manipulation (Mentzel et al., 2006).
Alkaloid Isolation and Identification
- Alkaloids from various plant species, including Hippadine, have been isolated and characterized, providing valuable information on their potential applications in medicinal chemistry and pharmacology (Ghosal et al., 1981).
Potential Antibacterial and Bioactive Properties
- Hippadine was identified as one of several compounds with antibacterial and bioactive properties in various studies, suggesting its potential use in developing new therapeutic agents (Koagne et al., 2018).
Safety And Hazards
特性
IUPAC Name |
5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,13,15(19),16-heptaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3/c18-16-12-7-14-13(19-8-20-14)6-11(12)10-3-1-2-9-4-5-17(16)15(9)10/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONUVZIVKLIMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=CC=CC5=C4N(C3=O)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200926 | |
| Record name | Hippadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hippadine | |
CAS RN |
52886-06-3 | |
| Record name | 7H-[1,3]Dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52886-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hippadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052886063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LYCORINE ALKALOID DERIV | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hippadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HIPPADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7QA2A93TK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



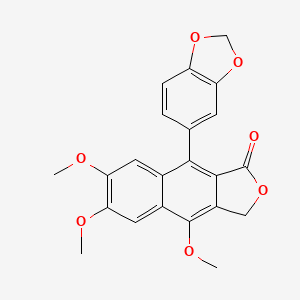
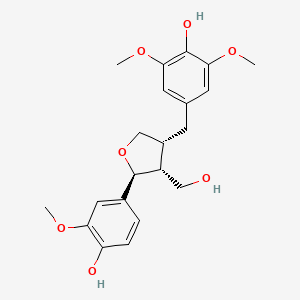
![7-(hydroxymethyl)-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene-3-carbaldehyde](/img/structure/B1673172.png)
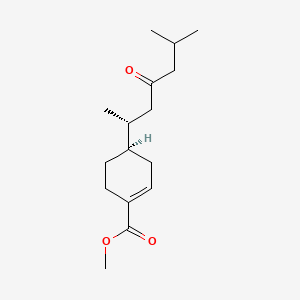
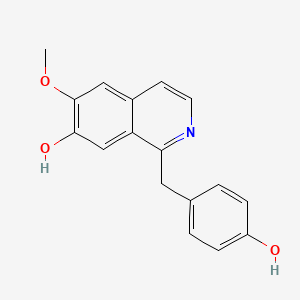
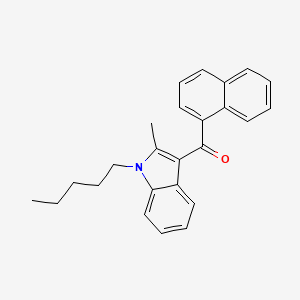
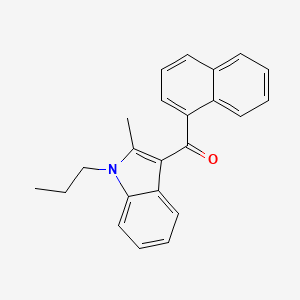
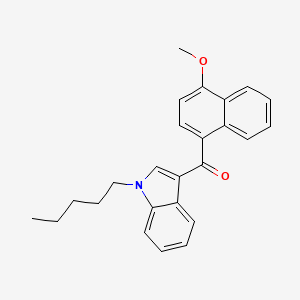
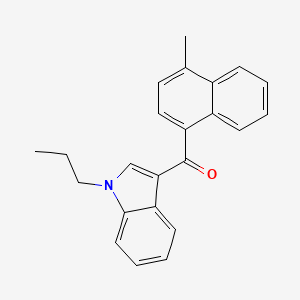
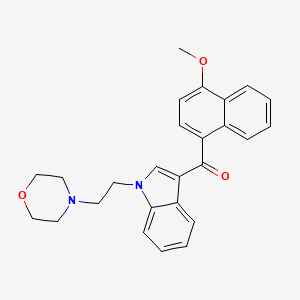
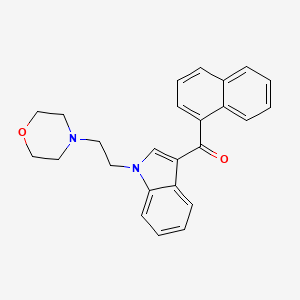
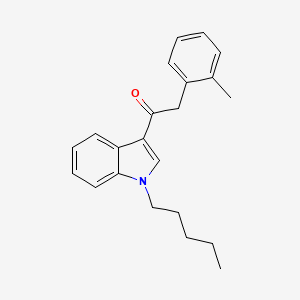
![Piperidine, 1-[2-methoxy-4-(methylthio)benzoyl]-4-(phenylmethyl)-](/img/structure/B1673191.png)
![3-[(4-Tert-butylphenyl)methyl]-1-[(3-fluoro-4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673192.png)